molecular formula C17H14ClN3O3S B14121975 5-Chloro-2-methoxy-N-[5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1170851-36-1

5-Chloro-2-methoxy-N-[5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B14121975
CAS No.: 1170851-36-1
M. Wt: 375.8 g/mol
InChI Key: KBGVGWSOVXEVHR-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-N-[5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of 3-(methylthio)benzoic acid hydrazide with a suitable carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.

  • Introduction of the Benzamide Moiety: : The benzamide moiety can be introduced by reacting the oxadiazole intermediate with 5-chloro-2-methoxybenzoic acid or its derivatives. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the oxadiazole ring or the chloro group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for these transformations.

  • Substitution: : The chloro group in the benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced oxadiazole derivatives, dechlorinated products

    Substitution: Aminated or thiolated benzamide derivatives

Scientific Research Applications

5-Chloro-2-methoxy-N-[5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-yl]benzamide has been explored for various scientific research applications, including:

  • Chemistry: : The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

  • Biology: : It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines .

  • Medicine: : The compound and its derivatives are being studied for their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

  • Industry: : In the industrial sector, the compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-N-[5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound may inhibit key enzymes or signaling pathways that are essential for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 5-Chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
  • 5-Chloro-2-hydroxy-N-(4-methoxy-2-nitro-phenyl)benzamide

Uniqueness

Compared to similar compounds, 5-Chloro-2-methoxy-N-[5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring and the methylthio group. These structural features contribute to its distinct chemical reactivity and potential biological activities. The oxadiazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making this compound a valuable scaffold for drug discovery and development .

Properties

CAS No.

1170851-36-1

Molecular Formula

C17H14ClN3O3S

Molecular Weight

375.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

InChI

InChI=1S/C17H14ClN3O3S/c1-23-14-7-6-11(18)9-13(14)15(22)19-17-21-20-16(24-17)10-4-3-5-12(8-10)25-2/h3-9H,1-2H3,(H,19,21,22)

InChI Key

KBGVGWSOVXEVHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC

Origin of Product

United States

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